Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carboxylate group. Subsequent steps involve the addition of the acetamido and carbamoyl groups, and finally, the ethyl esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:
- Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-2-carboxylate
- Ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[2-(2,4,6-trimethylphenoxy)acetamido]thiophene-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H30N2O5S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
ethyl 4-methyl-5-[(2-methylphenyl)carbamoyl]-2-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C27H30N2O5S/c1-7-33-27(32)22-19(6)24(25(31)28-20-11-9-8-10-16(20)3)35-26(22)29-21(30)14-34-23-17(4)12-15(2)13-18(23)5/h8-13H,7,14H2,1-6H3,(H,28,31)(H,29,30) |
InChI Key |
XVLMJSZOPUOMAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)COC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.